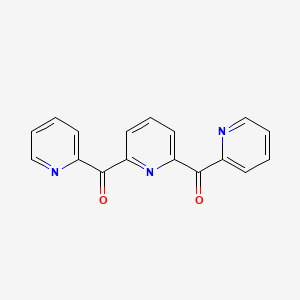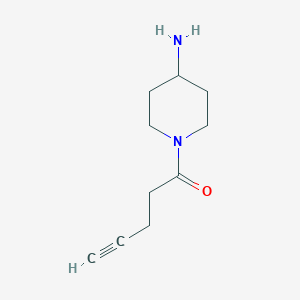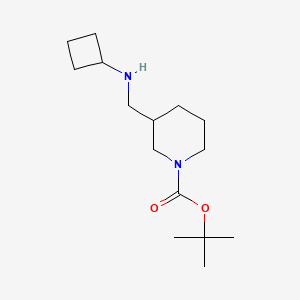![molecular formula C15H13BrO2S B12066238 Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate CAS No. 63743-92-0](/img/structure/B12066238.png)
Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(2-bromophenyl)thio]-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a bromophenylthio group attached to the benzoic acid moiety, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(2-bromophenyl)thio]-, ethyl ester typically involves the reaction of 2-bromothiophenol with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired ester compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, resulting in the formation of the corresponding phenylthio derivative.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium thiolate or primary amines are used in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylthio derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[(2-bromophenyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-bromophenyl)thio]-, ethyl ester involves its interaction with specific molecular targets. The bromophenylthio group can interact with enzymes or receptors, leading to modulation of their activity. The ethyl ester group facilitates the compound’s entry into cells, where it can exert its effects on intracellular pathways.
Comparison with Similar Compounds
- Benzoic acid, 2-[(2-chlorophenyl)thio]-, ethyl ester
- Benzoic acid, 2-[(2-fluorophenyl)thio]-, ethyl ester
- Benzoic acid, 2-[(2-iodophenyl)thio]-, ethyl ester
Comparison:
- Uniqueness: The presence of the bromine atom in benzoic acid, 2-[(2-bromophenyl)thio]-, ethyl ester imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
- Reactivity: The bromine derivative may exhibit different reactivity patterns in substitution and reduction reactions compared to its analogs.
- Applications: While all these compounds have potential applications in synthesis and research, the specific properties of the bromine derivative make it particularly valuable in certain contexts.
Properties
CAS No. |
63743-92-0 |
|---|---|
Molecular Formula |
C15H13BrO2S |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
ethyl 2-(2-bromophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C15H13BrO2S/c1-2-18-15(17)11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3 |
InChI Key |
FBIMENFKLHBQIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


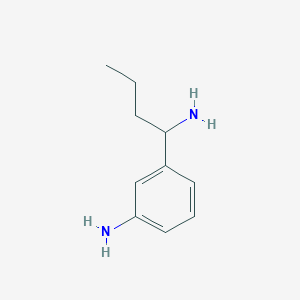
![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)

![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)
![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)
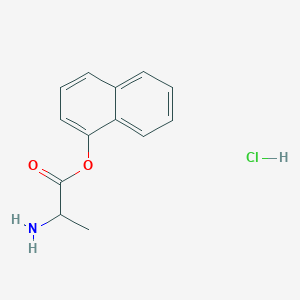

![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)
![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)
